molecular formula C20H23ClN4O7S B1223388 [2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 4-chloro-3-piperidin-1-ylsulfonylbenzoate

[2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 4-chloro-3-piperidin-1-ylsulfonylbenzoate

Cat. No.: B1223388
M. Wt: 498.9 g/mol
InChI Key: PXSBKUSVQKGTGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 4-chloro-3-piperidin-1-ylsulfonylbenzoate is a complex organic compound that features a combination of pyrimidine, piperidine, and benzoate moieties

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions, particularly those involving sulfonyl and ester groups. It could also be used in the development of new biochemical assays.

Medicine

Medically, the compound has potential as a lead compound for the development of new drugs. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery programs.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 4-chloro-3-piperidin-1-ylsulfonylbenzoate typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the amino and oxoethyl groups. The final steps involve the sulfonylation of the piperidine ring and the esterification with 4-chloro-3-sulfonylbenzoic acid. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and piperidine moieties.

    Reduction: Reduction reactions can target the oxo groups, converting them to hydroxyl groups.

    Substitution: The chloro group on the benzoate ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

The major products of these reactions include hydroxylated derivatives, reduced forms of the compound, and various substituted benzoates.

Mechanism of Action

The mechanism of action of [2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 4-chloro-3-piperidin-1-ylsulfonylbenzoate involves its interaction with specific molecular targets. The sulfonyl and ester groups are likely to play key roles in binding to enzymes or receptors, while the pyrimidine and piperidine moieties may facilitate interactions with nucleic acids or proteins. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 4-chloro-3-piperidin-1-ylsulfonylbenzoate apart is its combination of functional groups, which allows for a wide range of chemical modifications and applications. Its unique structure provides opportunities for the development of new synthetic methods, biological probes, and potential therapeutic agents.

Properties

Molecular Formula

C20H23ClN4O7S

Molecular Weight

498.9 g/mol

IUPAC Name

[2-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 4-chloro-3-piperidin-1-ylsulfonylbenzoate

InChI

InChI=1S/C20H23ClN4O7S/c1-23-17(22)16(18(27)24(2)20(23)29)14(26)11-32-19(28)12-6-7-13(21)15(10-12)33(30,31)25-8-4-3-5-9-25/h6-7,10H,3-5,8-9,11,22H2,1-2H3

InChI Key

PXSBKUSVQKGTGE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)C(=O)COC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCCCC3)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 4-chloro-3-piperidin-1-ylsulfonylbenzoate
Reactant of Route 2
Reactant of Route 2
[2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 4-chloro-3-piperidin-1-ylsulfonylbenzoate
Reactant of Route 3
Reactant of Route 3
[2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 4-chloro-3-piperidin-1-ylsulfonylbenzoate
Reactant of Route 4
Reactant of Route 4
[2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 4-chloro-3-piperidin-1-ylsulfonylbenzoate
Reactant of Route 5
Reactant of Route 5
[2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 4-chloro-3-piperidin-1-ylsulfonylbenzoate
Reactant of Route 6
Reactant of Route 6
[2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 4-chloro-3-piperidin-1-ylsulfonylbenzoate

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